molecular formula C14H21NO5S B1269521 tert-Butyl (mesitylsulfonyl)oxycarbamate CAS No. 36016-39-4

tert-Butyl (mesitylsulfonyl)oxycarbamate

Cat. No. B1269521
CAS RN: 36016-39-4
M. Wt: 315.39 g/mol
InChI Key: WVMDSNGINQNHLN-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

A stirred solution of 25.0 grams (0.114 mole) of 2,4,6-trimethylbenzenesulfonyl chloride and 15.3 grams (0.114 mole) of 1,1-dimethylethyl N-hydroxycarbamate in 350 mL of diethyl ether was cooled in an ice-water bath, and 11.4 grams (0.114 mole) of triethylamine was added dropwise. Upon completion of the addition, the reaction mixture was allowed to warm to ambient temperature as it stirred for about 18 hours. The reaction mixture was then filtered, and the filtrate was concentrated under reduced pressure to a residue, which was slurried with toluene and petroleum ether. The resultant solid was collected by filtration, yielding 25.0 grams of 1,1-dimethylethyl N-(2,4,6-trimethylphenylsulfonyloxy)carbamate. The NMR spectrum was consistent with the proposed structure.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10](Cl)(=[O:12])=[O:11].[OH:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>C(OCC)C>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10]([O:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)Cl
Name
Quantity
15.3 g
Type
reactant
Smiles
ONC(OC(C)(C)C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a residue, which
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)ONC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.